molecular formula C14H12N4O2 B11480554 N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide

Cat. No.: B11480554
M. Wt: 268.27 g/mol
InChI Key: DKXZGGNTDCMXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide typically involves the cyclization of intermediate compounds. For instance, the preparation might start with the conversion of a precursor compound into its methyl-3-bromobenzoate derivative, followed by transformation into 3-bromobenzohydrazide. The final step involves cyclization to produce the 1,2,4-triazole derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the triazole ring .

Scientific Research Applications

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide is unique due to its specific combination of the triazole and furamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C14H12N4O2/c1-18-9-15-17-13(18)10-4-6-11(7-5-10)16-14(19)12-3-2-8-20-12/h2-9H,1H3,(H,16,19)

InChI Key

DKXZGGNTDCMXSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.